2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-8668 is a highly potent and well-characterized epithelial sodium channel (ENaC) inhibitor. It is structurally distinct from amiloride-derived compounds and possesses high aqueous solubility, high microsomal and hepatocyte stability, and moderate Caco permeability . This compound is suitable for both in vitro and in vivo use and has shown significant potential in scientific research, particularly in the study of cystic fibrosis .
Preparation Methods
The synthetic routes and reaction conditions for BI-8668 are not explicitly detailed in the available literature. it is known that BI-8668 is structurally distinct from amiloride-derived compounds, suggesting a unique synthetic pathway . Industrial production methods for BI-8668 would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
BI-8668 primarily functions as an inhibitor of the epithelial sodium channel. The types of reactions it undergoes are not extensively documented, but its primary mode of action involves binding to the sodium channel and inhibiting its function . Common reagents and conditions used in these reactions would include those that facilitate the binding of BI-8668 to the sodium channel, such as specific buffer solutions and physiological conditions that mimic the cellular environment. The major product formed from these reactions is the inhibited sodium channel, which results in reduced sodium transport across the epithelial membrane .
Scientific Research Applications
BI-8668 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of sodium channels and the effects of such inhibition on cellular processes . In biology, BI-8668 is used to investigate the role of sodium channels in various physiological processes, including electrolyte and blood pressure homeostasis, as well as airway surface fluid homeostasis . In medicine, BI-8668 is being studied as a potential treatment for cystic fibrosis, a condition characterized by increased ENaC activity leading to mucus dehydration and chronic bacterial infection . In industry, BI-8668 could be used in the development of new therapeutic agents targeting sodium channels .
Mechanism of Action
BI-8668 exerts its effects by inhibiting the epithelial sodium channel. The epithelial sodium channel is expressed at the apical surface of epithelial cells in various tissues, including the lung, colon, kidney, salivary gland ducts, and sweat glands . By inhibiting this channel, BI-8668 reduces the diffusion of luminal sodium and water across the apical membrane, thereby affecting electrolyte and fluid homeostasis . This inhibition is particularly beneficial in conditions like cystic fibrosis, where increased ENaC activity leads to mucus dehydration and subsequent complications .
Comparison with Similar Compounds
BI-8668 is structurally distinct from amiloride-derived compounds, which are also known to inhibit the epithelial sodium channel . Similar compounds include BI-0377, which can be used as a negative control in studies involving BI-8668 . Compared to these similar compounds, BI-8668 possesses higher aqueous solubility, higher microsomal and hepatocyte stability, and moderate Caco permeability, making it a more suitable candidate for both in vitro and in vivo studies .
Properties
Molecular Formula |
C23H32Cl2N8O2 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride |
InChI |
InChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H |
InChI Key |
PJKRNPPUSQSCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)N(C)CCN(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.